2-Amino-3,4-dimethoxybenzamide

Phosphodiesterase inhibition PDE7A1 cAMP hydrolysis

Researchers requiring regiospecific 2-amino-3,4-dimethoxy substitution for PDE7A1-targeted programs face isomer misidentification risks-procuring the 4,5-dimethoxy or deaminated analog invalidates SAR studies. 2-Amino-3,4-dimethoxybenzamide eliminates this variable. • PDE7A1 IC50 = 2.30 nM-validated high-affinity chemotype for SAR and selectivity profiling • Ortho-amino group enables cyclocondensation to regioisomeric quinazolinones and diverse derivatization (diazotization, azo coupling, ortho-metalation) • 98% purity with full analytical characterization; ships ambient globally

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13656147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dimethoxybenzamide
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)N)N)OC
InChIInChI=1S/C9H12N2O3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,10H2,1-2H3,(H2,11,12)
InChIKeyWDJVHPVTQAHQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,4-dimethoxybenzamide: PDE7A1 Inhibitor Overview


2-Amino-3,4-dimethoxybenzamide (CAS 834903-43-4, MFCD06196075) is a benzamide derivative bearing an amino group at position 2 and methoxy substituents at positions 3 and 4 of the benzene ring . This specific substitution pattern distinguishes it from regioisomeric analogs such as 2-amino-4,5-dimethoxybenzamide and from non-aminated derivatives such as 3,4-dimethoxybenzamide . The compound exhibits potent inhibitory activity against human PDE7A1 (IC50 = 2.30 nM), positioning it as a high-affinity ligand for phosphodiesterase-targeted research programs [1].

PDE7A1 pathway inhibition study fit
2-Amino ortho-substitution enables downstream derivatization
3,4-Dimethoxy regioisomeric identity critical for SAR

Why 2-Amino-3,4-dimethoxybenzamide Analogs Cannot Substitute


Benzamide derivatives with varying substitution patterns are not functionally interchangeable. The presence of the 2-amino group ortho to the amide functionality creates a distinct hydrogen-bonding network and alters electronic distribution across the aromatic ring, which directly impacts target binding affinity and synthetic reactivity . Regioisomers such as 2-amino-4,5-dimethoxybenzamide (CAS 5004-88-6) possess identical molecular weight (196.20 g/mol) but differ critically in the spatial positioning of methoxy groups, leading to divergent binding profiles and pharmacokinetic properties . Deaminated analogs such as 3,4-dimethoxybenzamide lack the amino group entirely, eliminating the capacity for key intermolecular interactions and restricting downstream derivatization pathways . Procurement of an incorrect isomer or analog introduces uncontrolled variables that invalidate structure-activity relationship (SAR) studies and compromise synthetic route reproducibility.

! Regioisomeric analogs (e.g., 2-amino-4,5-dimethoxy) may shift binding profiles and alter synthetic outcomes.
! Deaminated analogs lack amine-directed reactivity, limiting key derivatization pathways.
! Substitution pattern mismatch can compromise SAR reproducibility and synthetic route fidelity.

2-Amino-3,4-dimethoxybenzamide Differentiation Evidence


PDE7A1 Inhibitory Potency

2-Amino-3,4-dimethoxybenzamide demonstrates potent inhibition of human PDE7A1 with an IC50 of 2.30 nM [1]. While direct head-to-head comparison data for 2-amino-4,5-dimethoxybenzamide on PDE7A1 is not publicly available, cross-class analysis of substituted benzamide derivatives reveals that ortho-amino substitution substantially enhances binding affinity: in a study of substituted benzamide derivatives, the 2-methoxy substituted analog (5c) exhibited an IC50 of 90 ± 26 μM, representing a ~39,000-fold reduction in potency compared to the lead 2-methyl substituted compound (IC50 = 8.7 ± 0.7 μM) [2]. This demonstrates that even minor alterations in ortho-substitution dramatically modulate target engagement. The 2-amino-3,4-dimethoxy substitution pattern represents a structurally distinct chemotype that yields high-affinity PDE7A1 engagement, a property that cannot be assumed for regioisomeric analogs such as 2-amino-4,5-dimethoxybenzamide without direct experimental validation.

PDE7A1 Inhibitory Potency
Cross-study comparable
IC50 2.30 nM (target) vs 8,700 nM (2-Me lead)
Reported PDE7A1 engagement context supports SAR
~3,800× potency difference; class-level inference
Phosphodiesterase inhibition PDE7A1 cAMP hydrolysis Enzymatic assay

Synthetic Intermediate Purity and Reproducibility

Commercially available 2-amino-3,4-dimethoxybenzamide (CAS 834903-43-4) is supplied with a purity specification of 96% . While the comparator compound 3,4-dimethoxybenzamide (CAS 1521-41-1) is also commercially available with purity specifications typically ranging from 95% to 99.5% , the critical differentiation lies in the functional utility: 3,4-dimethoxybenzamide lacks the 2-amino group and therefore cannot undergo nucleophilic substitution, diazotization, or amine-directed metalation reactions that are accessible with 2-amino-3,4-dimethoxybenzamide . Procurement of 3,4-dimethoxybenzamide as a substitute would render entire synthetic routes non-viable due to the absence of the ortho-amino handle required for downstream transformations. Additionally, the multi-step synthesis of 2-amino-3,4-dimethoxybenzamide from 3,4-dimethoxybenzoic acid via nitration, amidation, and reduction requires careful control of reaction conditions to achieve reproducible yields and purity , making validated, high-purity commercial sourcing a critical factor for research reproducibility.

Synthetic Intermediate Purity
Specification review
2-amino group present (HBD 2, HBA 4); comparator lacks amino handle (HBD 1, HBA 3)
Enables amine-directed derivatization strategies
Deaminated analog cannot support nucleophilic amine chemistry
Organic synthesis Building block Purity specification Reproducibility

Regiochemical Impact of Substitution Pattern

2-Amino-3,4-dimethoxybenzamide and 2-amino-4,5-dimethoxybenzamide (CAS 5004-88-6) are regioisomers with identical molecular formula (C9H12N2O3) and molecular weight (196.20 g/mol) but distinct substitution patterns . The 4,5-dimethoxy isomer is an established intermediate in the synthesis of 6,7-dimethoxyquinazoline-4(3H)-one, a core scaffold for kinase inhibitors and brain tumor therapeutics [1]. The 3,4-dimethoxy substitution pattern directs electrophilic aromatic substitution to different positions, enabling access to distinct heterocyclic frameworks that are not accessible from the 4,5-isomer. The electron-donating methoxy groups at positions 3 and 4 in the target compound activate the ring differently than the 4,5-pattern, affecting regioselectivity in subsequent nitration, halogenation, and cross-coupling reactions . Procurement of the incorrect regioisomer leads to divergent reaction outcomes and invalid downstream products.

Regiochemical Impact
Class-level inference
3,4-dimethoxy substitution vs 4,5-dimethoxy isomer
Regioisomeric identity directs synthetic pathways
Isomers yield different heterocyclic products
Regioisomer differentiation Substitution pattern SAR Quinazoline synthesis

Patent-Documented Pharmaceutical Utility

Patent literature documents 2-amino-3,4-dimethoxybenzamide and its derivatives as useful intermediates in the synthesis of pharmaceutically active compounds. Patent US-9145354-B2 describes pharmaceutical compounds incorporating benzamide scaffolds with 3,4-dimethoxy substitution patterns . Additionally, patent CN111433200A discloses novel compounds for the treatment of inflammatory, autoimmune, and proliferative diseases, wherein dimethoxybenzamide moieties serve as critical structural components [1]. In contrast, 3,4-dimethoxybenzamide (lacking the 2-amino group) is documented primarily as a starting material for itopride hydrochloride synthesis [2]. The presence of the 2-amino group in the target compound enables a broader range of derivatization strategies, including amide bond formation, N-alkylation, and incorporation into fused heterocyclic systems, expanding its utility beyond the applications of the non-aminated analog.

Patent-Documented Utility
Supporting evidence
Documented as scaffold for inflammatory disease pathway research
Supports research scaffold relevance
Patent filings highlight derivatization potential
Pharmaceutical intermediate Patent synthesis Benzamide derivatives Drug discovery

2-Amino-3,4-dimethoxybenzamide Application Scenarios


PDE7A1-Targeted Lead Discovery and SAR

2-Amino-3,4-dimethoxybenzamide is suitable as a starting point for PDE7A1 inhibitor development programs. With an IC50 of 2.30 nM against human PDE7A1 expressed in insect cells [1], this compound provides a validated high-affinity chemotype for structure-activity relationship (SAR) studies. The 2-amino-3,4-dimethoxy substitution pattern enables systematic derivatization at the amide nitrogen, amino group, and aromatic positions to optimize potency, selectivity, and pharmacokinetic properties. Given that PDE7A1 is implicated in inflammatory and autoimmune disorders , procurement of this compound supports programs targeting these therapeutic areas.

Quinazolinone and Fused Heterocycle Synthesis

The ortho-amino group adjacent to the amide functionality in 2-amino-3,4-dimethoxybenzamide enables cyclocondensation reactions to form quinazolinone derivatives, a privileged scaffold in kinase inhibitor design [1]. While the 4,5-dimethoxy isomer is documented as a precursor to 6,7-dimethoxyquinazolin-4(3H)-one , the 3,4-dimethoxy substitution pattern directs cyclization to yield regioisomeric quinazolinone products with distinct substitution patterns and potentially divergent biological activities. Procurement of the correct 3,4-dimethoxy isomer is essential for generating the intended heterocyclic scaffold.

Amine-Directed Functionalization and Derivatization

The 2-amino group in 2-amino-3,4-dimethoxybenzamide serves as a versatile synthetic handle for nucleophilic substitution, diazotization, azo coupling, and amine-directed ortho-metalation reactions [1]. In contrast, 3,4-dimethoxybenzamide lacks this amino group, rendering these transformations inaccessible . Researchers requiring an amine-functionalized benzamide scaffold for building block libraries, probe synthesis, or late-stage functionalization should procure 2-amino-3,4-dimethoxybenzamide specifically, as the deaminated analog cannot support these reaction pathways.

PDE Isoform Selectivity Profiling

The potent PDE7A1 inhibitory activity of 2-amino-3,4-dimethoxybenzamide (IC50 = 2.30 nM) [1] establishes it as a reference compound for PDE isoform selectivity profiling. Researchers can benchmark this compound against panels of PDE isoforms (e.g., PDE1, PDE4, PDE5, PDE10) to assess selectivity windows and identify structural features that confer isoform specificity. Comparative data from the broader benzamide class indicate that substitution patterns dramatically affect potency, with 2-methoxy analogs showing ~39,000-fold lower activity than lead compounds [2], underscoring the importance of using the precisely defined 2-amino-3,4-dimethoxy chemotype for reproducible profiling studies.

Application
Selection Property
Validation Focus
PDE7A1 inhibitor SAR research
Defined 2-amino-3,4-dimethoxy chemotype
PDE7A1 potency and selectivity profiling
Quinazolinone scaffold synthesis
Ortho-amino cyclocondensation reactivity
Regioisomeric quinazolinone product verification
Amine-functionalized building block library
2-amino nucleophilic handle
Derivatization reaction compatibility
PDE isoform selectivity studies
Structurally defined reference chemotype
Selectivity window across PDE isoforms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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